molecular formula C8H15ClO4S B3002027 Ethyl 2,2-dimethyl-4-sulfobutanoate CAS No. 2174008-12-7

Ethyl 2,2-dimethyl-4-sulfobutanoate

Cat. No.: B3002027
CAS No.: 2174008-12-7
M. Wt: 242.71
InChI Key: QUHRMJVKOZDJHL-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4-sulfobutanoate is an organic compound with a unique structure that includes both ester and sulfonic acid functional groups

Scientific Research Applications

Ethyl 2,2-dimethyl-4-sulfobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-4-sulfobutanoate can be synthesized through a multi-step process. One common method involves the esterification of 2,2-dimethyl-4-sulfobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-4-sulfobutanoate undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: 2,2-dimethyl-4-sulfobutanol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-4-sulfobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The sulfonic acid group can interact with proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-dimethyl-4-sulfobutanoate
  • Propyl 2,2-dimethyl-4-sulfobutanoate
  • Butyl 2,2-dimethyl-4-sulfobutanoate

Uniqueness

This compound is unique due to its specific combination of ester and sulfonic acid functional groups. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

IUPAC Name

ethyl 4-chlorosulfonyl-2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO4S/c1-4-13-7(10)8(2,3)5-6-14(9,11)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHRMJVKOZDJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174008-12-7
Record name ethyl 4-(chlorosulfonyl)-2,2-dimethylbutanoate
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